molecular formula C26H30O10 B12439573 Limonexin; Shihulimonin A

Limonexin; Shihulimonin A

Cat. No.: B12439573
M. Wt: 502.5 g/mol
InChI Key: RTPPVNISJHFPFX-XAKOMMNUSA-N
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Properties

Molecular Formula

C26H30O10

Molecular Weight

502.5 g/mol

IUPAC Name

(2R,13R,14R,20S)-19-(2-hydroxy-5-oxo-2H-furan-3-yl)-9,9,13,20-tetramethyl-4,8,15,18-tetraoxahexacyclo[11.9.0.02,7.02,10.014,16.014,20]docosane-5,12,17-trione

InChI

InChI=1S/C26H30O10/c1-22(2)13-8-14(27)24(4)12(25(13)10-32-16(28)9-15(25)35-22)5-6-23(3)18(11-7-17(29)33-20(11)30)34-21(31)19-26(23,24)36-19/h7,12-13,15,18-20,30H,5-6,8-10H2,1-4H3/t12?,13?,15?,18?,19?,20?,23-,24-,25+,26+/m0/s1

InChI Key

RTPPVNISJHFPFX-XAKOMMNUSA-N

Isomeric SMILES

C[C@@]12CCC3[C@]([C@@]14C(O4)C(=O)OC2C5=CC(=O)OC5O)(C(=O)CC6[C@@]37COC(=O)CC7OC6(C)C)C

Canonical SMILES

CC1(C2CC(=O)C3(C(C24COC(=O)CC4O1)CCC5(C36C(O6)C(=O)OC5C7=CC(=O)OC7O)C)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Limonexin involves multiple steps, starting from simpler organic molecules. The process typically includes cyclization reactions, oxidation, and functional group modifications. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for achieving high yields and purity.

Industrial Production Methods: Industrial production of Limonexin often involves extraction from natural sources, particularly citrus fruits. The extraction process includes solvent extraction, purification through chromatography, and crystallization to obtain the pure compound. Advances in biotechnological methods are also being explored to enhance the yield and efficiency of production .

Chemical Reactions Analysis

Types of Reactions: Limonexin undergoes various chemical reactions, including:

    Oxidation: Conversion to more oxidized forms using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction of functional groups using agents such as sodium borohydride.

    Substitution: Substitution reactions involving halogens or other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, nucleophiles like amines or thiols.

Major Products: The major products formed from these reactions include various oxidized or reduced derivatives of Limonexin, which may have different pharmacological properties .

Scientific Research Applications

Limonexin has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Limonexin involves multiple molecular targets and pathways:

Comparison with Similar Compounds

Limonexin is compared with other similar compounds such as:

    Limonin: Another citrus limonoid with similar anticancer and antioxidant properties but different molecular structure.

    Nomilin: Known for its anti-obesity and anti-inflammatory effects, structurally related to Limonexin.

    Obacunone: Exhibits antimicrobial and anticancer activities, similar to Limonexin but with distinct structural features.

Limonexin stands out due to its unique combination of pharmacological activities and its potential for diverse applications in various fields .

Q & A

Q. How can researchers reliably identify Limonexin and Shihulimonin A in plant extracts?

  • Methodological Answer : Use high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) to separate and identify these compounds based on retention times and molecular ion peaks. Validate findings against reference standards and published spectral data (e.g., NMR, IR) . For structural confirmation, X-ray crystallography is recommended for unambiguous determination of stereochemistry, especially given Shihulimonin A’s complex limonoid structure (C26H30O10, mp 284–288°C) .

Q. What are the key structural characteristics distinguishing Shihulimonin A from related limonoids?

  • Methodological Answer : Focus on its 21-hydroxy-23-oxo-20-en-limonin backbone and stereochemical configuration ([α]D = −70° in MeOH) . Comparative analysis using nuclear Overhauser effect spectroscopy (NOESY) can elucidate spatial arrangements. Cross-reference with databases like the Encyclopedia of Traditional Chinese Medicines to differentiate it from structurally similar compounds .

Q. What protocols are recommended for isolating Shihulimonin A from Evodia rutaecarpa var. officinalis?

  • Methodological Answer : Employ sequential extraction (e.g., ethanol reflux followed by silica gel chromatography) and monitor purity via thin-layer chromatography (TLC). Optimize solvent systems (e.g., chloroform-methanol gradients) based on polarity differences. Document crystal formation conditions (e.g., acicular crystals in specific solvents) for reproducibility .

Advanced Research Questions

Q. How should researchers design experiments to assess the bioactivity of Shihulimonin A against cancer cell lines?

  • Methodological Answer :
    • In vitro : Use dose-response assays (e.g., MTT or apoptosis markers) across multiple cell lines (e.g., HeLa, MCF-7) with positive/negative controls.
    • In vivo : Prioritize xenograft models with pharmacokinetic profiling to assess bioavailability.
    • Data Interpretation : Apply statistical models (e.g., IC50 calculations) and address variability using triplicate experiments. Reference ICH guidelines for preclinical reproducibility .

Q. How can contradictions in reported pharmacological data (e.g., varying IC50 values) be resolved?

  • Methodological Answer :
    • Replication : Standardize assay conditions (e.g., cell passage number, serum concentration).
    • Model Selection : Compare results across in vitro (2D vs. 3D cultures) and in vivo systems.
    • Orthogonal Assays : Validate findings using complementary techniques (e.g., flow cytometry for apoptosis vs. Western blot for protein markers). Incorporate failure analyses to identify protocol gaps .

Q. What strategies optimize the synthesis of Shihulimonin A derivatives for structure-activity relationship (SAR) studies?

  • Methodological Answer :
    • Functionalization : Target hydroxyl and ketone groups for regioselective modifications (e.g., acetylation, oxidation).
    • Analytical Workflow : Use LC-MS/MS for real-time reaction monitoring and UPLC for purity assessment.
    • Data Management : Organize synthetic pathways and spectral data into searchable tables (e.g., Excel or ChemDraw) to track substituent effects on bioactivity .

Q. How can researchers ensure reproducibility in isolation and characterization studies?

  • Methodological Answer :
    • Detailed Protocols : Include solvent ratios, temperature gradients, and equipment calibration in methods.
    • Reference Standards : Use authenticated samples (e.g., from natural product repositories) for cross-validation.
    • Peer Review : Pre-submission validation via collaborative networks to confirm spectral assignments and bioassay results .

Data Analysis & Reporting

Q. What frameworks are suitable for analyzing conflicting bioactivity data across studies?

  • Methodological Answer : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize hypotheses. Use meta-analysis tools (e.g., RevMan) to aggregate data, adjusting for variables like dosage and model systems. Highlight gaps using PRISMA flow diagrams .

Q. How should researchers present spectral and crystallographic data to meet journal standards?

  • Methodological Answer :
    • Supplemental Files : Provide raw NMR/FTIR spectra and crystallographic CIF files.
    • Tables : Summarize key peaks (δH, δC) and crystallographic parameters (e.g., space group, R-factor).
    • Ethics Compliance : Annotate data with instrument metadata (e.g., spectrometer frequency) for transparency .

Ethical & Safety Considerations

Q. What safety protocols are critical when handling Limonexin and Shihulimonin A in vitro?

  • Methodological Answer : Adopt ISO 9001 lab practices for compound storage (e.g., desiccators for hygroscopic samples) and disposal. Perform cytotoxicity screenings on lab personnel’s cell lines to preempt occupational hazards .

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